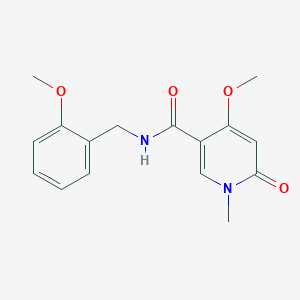

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-18-10-12(14(22-3)8-15(18)19)16(20)17-9-11-6-4-5-7-13(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJMMRHZXXHWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities or by-products.

Chemical Reactions Analysis

Substitution Reactions

The carboxamide and methoxy groups participate in nucleophilic and electrophilic substitution reactions.

Key Findings :

-

Alkylation occurs preferentially at the pyridinone nitrogen due to its nucleophilic character .

-

Demethylation of the 4-methoxy group under acidic conditions confirms its lability compared to the 2-methoxybenzyl group .

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity.

| Reaction Type | Conditions | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C, 2 hrs | – | Pyridine-3-carboxamide derivative | 88% | |

| Reduction | NaBH₄, MeOH, RT, 4 hrs | – | Tetrahydro derivative (saturated ring) | 54% |

Mechanistic Notes :

-

Oxidation converts the dihydropyridine ring to a fully aromatic pyridine system .

-

Reduction selectively targets the C=C bond in the dihydropyridine ring without affecting the carboxamide .

Hydrolysis Reactions

The carboxamide and ester functionalities undergo hydrolysis under varied conditions.

Structural Insights :

-

The carboxamide group is resistant to mild hydrolysis but cleaves under prolonged acidic/basic conditions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Mechanistic Pathways :

-

Thermal cyclization proceeds via enol-keto tautomerism and subsequent O-nucleophilic attack .

-

Suzuki-Miyaura coupling enables the formation of biaryl motifs for complex heterocycles.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration.

| Reaction Type | Conditions | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C, 1 hr | – | 5-Bromo-4-methoxy-N-(2-methoxybenzyl) derivative | 62% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | – | 5-Nitro derivative | 58% |

Regioselectivity :

Stability Under Reactive Conditions

The compound shows moderate stability in polar aprotic solvents but degrades under strong oxidizing agents:

| Condition | Observation | Ref. |

|---|---|---|

| H₂O₂ (30%), RT, 24 hrs | Complete decomposition | |

| UV light (254 nm), 48 hrs | 20% degradation via radical pathways |

Scientific Research Applications

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of this compound can be contextualized against other dihydropyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Pharmacological Comparison

Key Observations

Structural Variations and Activity :

- The target compound shares structural similarities with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 701-44-0), a metabolite linked to chronic renal failure . However, the addition of 4-methoxy and 2-methoxybenzyl groups in the target compound likely enhances its binding affinity to biological targets, such as calcium channels, compared to the simpler analog .

- Chlorinated analogs (e.g., CAS 338977-35-8) exhibit increased lipophilicity due to halogen substituents, which may improve blood-brain barrier penetration but could also raise toxicity concerns .

Pharmacological Profiles: Dihydropyridines with carboxamide moieties (e.g., CAS 749894-70-0) are often explored for anticonvulsant activity. For instance, compounds like 5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8) may act on seizure pathways, though specific data for this compound are lacking .

Synthesis and Optimization :

Biological Activity

4-Methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

Mechanisms of Action:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Research indicates that it may exhibit:

- Antioxidant Activity: Dihydropyridine derivatives are often studied for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially making it useful in treating infections.

- Cytotoxic Effects: There is evidence supporting its role in inducing apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Case Studies:

-

Anticancer Activity:

A study evaluated the cytotoxic effects of various dihydropyridine derivatives, including this compound, on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways. -

Antimicrobial Testing:

In vitro testing against common bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. This activity was comparable to standard antibiotics, indicating potential as a novel antimicrobial agent. -

Neuroprotective Effects:

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving the modulation of intracellular signaling pathways.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on similar dihydropyridine derivatives suggest good oral bioavailability and moderate half-lives. Toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to establish safety profiles.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

Methodological Answer: To ensure purity (>98% as per industrial standards), high-performance liquid chromatography (HPLC) is recommended, coupled with mass spectrometry (MS) for molecular weight confirmation (152.15 g/mol, C₇H₈N₂O₂) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to verify structural features, such as the methyl group at position 1 (δ ~3.2 ppm) and the methoxybenzyl moiety (δ ~3.8–4.2 ppm) . Differential scanning calorimetry (DSC) can confirm the melting point (202–207°C with decomposition) .

Q. How is this compound synthesized, and what are the critical reaction parameters?

Methodological Answer: While direct synthesis protocols are not fully detailed in the literature, analogous dihydropyridine derivatives are synthesized via cyclocondensation reactions. For example:

- Step 1: React 3-carboxamide precursors with methoxybenzylamine under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDCI .

- Step 2: Optimize reaction temperature (60–80°C) and time (12–24 hrs) to avoid side products.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key parameters include anhydrous conditions, stoichiometric control of methoxybenzyl groups, and post-synthesis HPLC validation .

Q. What is the compound’s role in NAD+ metabolism, and how can this be experimentally validated?

Methodological Answer: As an NAD+ degradation metabolite, its presence can be quantified in cellular lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protocols include:

- Sample Preparation: Treat cells with NAD+ precursors (e.g., nicotinamide riboside), then lyse and extract metabolites in methanol .

- LC-MS/MS Parameters: Use a C18 column, mobile phase (0.1% formic acid in water/acetonitrile), and monitor transitions at m/z 153→136 (quantitative ion) .

- Validation: Compare levels in wild-type vs. NADase knockout models to confirm metabolic origin .

Advanced Research Questions

Q. How does this compound modulate androgen receptor (AR) signaling in prostate cancer models?

Methodological Answer: Evidence suggests dual roles: (i) RNase L-associated suppression of AR nuclear translocation and (ii) mutation-dependent promotion (e.g., R462Q/E265X mutations enhance AR signaling) . Experimental strategies:

- AR Localization: Use immunofluorescence in LNCaP cells treated with 10–100 µM compound; quantify cytoplasmic/nuclear AR ratios .

- Co-Immunoprecipitation (Co-IP): Probe interactions between the compound and RNase L/IQGAP1 in prostate cancer cell lysates .

- Functional Assays: Measure prostate-specific antigen (PSA) levels via ELISA as an AR activity readout .

Q. How can researchers resolve contradictions in its tumor-suppressive vs. pro-migratory effects?

Methodological Answer: Contradictions arise from context-dependent mechanisms (e.g., RNase L mutational status). Resolve via:

- Comparative Studies: Use RNase L wild-type (WT) vs. R462Q-mutant cell lines to assess AR signaling (western blot) and migration (Boyden chamber assays) .

- Dose-Response Analysis: Test 1–100 µM concentrations; lower doses may inhibit migration, while higher doses promote it via off-target effects .

- Pathway Inhibition: Combine with AR antagonists (e.g., enzalutamide) to isolate RNase L-dependent effects .

Q. What computational strategies predict interactions between this compound and cytoskeletal proteins (e.g., IQGAP1)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding between the compound’s carboxamide group and IQGAP1’s Ras-GAP domain (PDB ID: 1XGP) .

- Molecular Dynamics (MD): Simulate interactions in GROMACS (20 ns trajectory) to assess stability of hydrogen bonds with Gln-643/Arg-734 .

- Network Pharmacology: Integrate STRING database results to map RNase L/IQGAP1/AR signaling nodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.